[1,1'-Biphenyl]-2,3'-diol
Description
The exact mass of the compound this compound is 186.068079557 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZQKPRCPNGNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067649 | |
| Record name | [1,1'-Biphenyl]-2,3'-diol | |
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Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31835-45-7, 26983-52-8 | |
| Record name | [1,1′-Biphenyl]-2,3′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31835-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Biphenyldiol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026983528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3'-Biphenyldiol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031835457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-2,3'-diol | |
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| Record name | [1,1'-Biphenyl]-2,3'-diol | |
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| Record name | [1,1'-biphenyl]-2,3'-diol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,3'-BIPHENYLDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Historical Perspectives on Biphenyldiol Research and Development
The journey of biphenyldiol chemistry is rooted in the foundational discoveries of aromatic chemistry in the late 19th and early 20th centuries. The synthesis of the first biphenol compound is credited to the Russian chemist Aleksandr Dianin in 1891 with his work on bisphenol A. This seminal achievement laid the groundwork for developing methods to create carbon-carbon bonds between aromatic rings, a critical step in biphenyl (B1667301) chemistry.
A significant leap in the synthesis of biphenyl compounds came in the 1960s with Allan Hay's development of oxidative coupling methodologies. This technique, initially used for preparing 4,4'-biphenol, became a standard and reliable approach for synthesizing various biphenol derivatives with high purity and yield. wikipedia.org The industrial relevance of biphenyldiols grew substantially in the mid-20th century, driven by advancements in polymer science and materials chemistry.
Structural Classification and Isomeric Context of 1,1 Biphenyl 2,3 Diol
[1,1'-Biphenyl]-2,3'-diol (B1630524) is an organic compound featuring two phenyl rings linked by a single bond, with hydroxyl (-OH) groups attached to the second carbon of one ring and the third carbon of the other. nih.gov This specific arrangement of hydroxyl groups defines it as an isomer within the larger family of biphenyldiols. drugbank.com Isomerism, the phenomenon where compounds share the same molecular formula but have different atomic arrangements, is a key concept in understanding the diverse properties of biphenyldiols. solubilityofthings.com
Biphenyldiols can be categorized based on the positions of their hydroxyl groups, leading to a variety of structural isomers. These isomers, including this compound, can exhibit distinct physical and chemical properties due to the differences in their molecular geometry and the potential for intramolecular hydrogen bonding. solubilityofthings.comcymitquimica.com
Table 1: Structural Isomers of Biphenyldiol This table is interactive. You can sort and filter the data.
| IUPAC Name | Synonyms | CAS Number | Molecular Formula |
|---|---|---|---|
| [1,1'-Biphenyl]-2,2'-diol | 2,2'-Biphenol, o,o'-Biphenol | 1806-29-7 | C12H10O2 |
| This compound | 2,3'-Biphenyldiol, 2,3'-Dihydroxybiphenyl | 31835-45-7 | C12H10O2 |
| [1,1'-Biphenyl]-2,4'-diol | 2,4'-Biphenyldiol, 2,4'-Dihydroxybiphenyl | 17939-99-8 | C12H10O2 |
| [1,1'-Biphenyl]-3,3'-diol | 3,3'-Biphenyldiol, m,m'-Biphenol | 612-76-0 | C12H10O2 |
| [1,1'-Biphenyl]-3,4'-diol | 3,4'-Biphenyldiol, 3,4'-Dihydroxybiphenyl | 18855-08-8 | C12H10O2 |
| [1,1'-Biphenyl]-4,4'-diol | 4,4'-Biphenol, p,p'-Biphenol | 92-88-6 | C12H10O2 |
| [1,1'-Biphenyl]-2,3-diol | 2,3-Biphenyldiol | 1133-63-7 | C12H10O2 |
The spatial arrangement of the hydroxyl groups in this compound influences its chemical reactivity and potential applications, distinguishing it from its other isomers.
Synthesis and Functionalization of Derivatives and Analogues of 1,1 Biphenyl 2,3 Diol for Research
Ethers and Esters of [1,1'-Biphenyl]-2,3'-diol (B1630524): Synthetic Routes and Reactivity Profiles
The hydroxyl groups of this compound serve as versatile handles for the synthesis of ether and ester derivatives. These modifications are crucial for altering the compound's solubility, steric bulk, and electronic properties, as well as for protecting the hydroxyl groups during subsequent synthetic transformations.
Synthetic Routes:
Ethers: The synthesis of ethers from this compound can be readily achieved through the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl groups with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an SN2 mechanism yields the desired ether. wikipedia.orgmasterorganicchemistry.com The choice of base and solvent is critical to ensure efficient conversion and minimize side reactions. For instance, using a weaker base like K2CO3 in a polar aprotic solvent such as acetone (B3395972) or butanone can be effective. gold-chemistry.org
Esters: Ester derivatives of this compound are commonly prepared through Fischer-Speier esterification. wvu.eduorganic-chemistry.org This acid-catalyzed reaction involves treating the diol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the carboxylic acid or the removal of water is often employed. chemistrysteps.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used in the presence of a base (e.g., pyridine, triethylamine) to achieve esterification under milder conditions.
Reactivity Profiles:
Ether Cleavage: The ether linkages in derivatives of this compound are generally stable but can be cleaved under harsh acidic conditions. youtube.com Reagents such as concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for this purpose. stackexchange.comlibretexts.orgresearchgate.net The reaction mechanism can be either SN1 or SN2, depending on the nature of the alkyl group attached to the oxygen. For aryl ethers, cleavage typically results in a phenol (B47542) and an alkyl halide, as the sp2-hybridized carbon of the aromatic ring is not susceptible to nucleophilic attack. libretexts.org
Ester Hydrolysis: The ester groups of this compound derivatives are susceptible to hydrolysis under both acidic and basic conditions to regenerate the parent diol. researchgate.netmdpi.com Base-catalyzed hydrolysis (saponification) is typically irreversible and proceeds via nucleophilic acyl substitution. The rate of hydrolysis can be influenced by the steric and electronic properties of the ester's acyl group. google.com Lipase-catalyzed chemoselective hydrolysis has also been explored for biphenyl (B1667301) esters, offering a milder and more selective method for deprotection. northwestern.edu
| Derivative Type | Synthetic Method | Reagents | Key Considerations |
| Ethers | Williamson Ether Synthesis | Alcohol, Base (e.g., NaH, K2CO3), Alkyl Halide | SN2 mechanism; primary alkyl halides are preferred to avoid elimination. wikipedia.orgmasterorganicchemistry.com |
| Esters | Fischer-Speier Esterification | Carboxylic Acid, Alcohol, Acid Catalyst (e.g., H2SO4) | Equilibrium reaction; often requires excess alcohol or water removal. wvu.eduorganic-chemistry.org |
| Esters | Acylation | Acid Chloride/Anhydride, Base (e.g., Pyridine) | Generally faster and not reversible. |
| Derivative Type | Reaction | Reagents | Reactivity Notes |
| Ethers | Cleavage | Strong Acid (e.g., HBr, HI) | Aryl ether cleavage yields a phenol and an alkyl halide. stackexchange.comlibretexts.orglibretexts.org |
| Esters | Hydrolysis | Acid or Base | Base-catalyzed hydrolysis is irreversible (saponification). researchgate.netmdpi.com |
Chiral Derivatives of this compound: Asymmetric Synthesis and Stereochemical Control
The non-planar arrangement of the two phenyl rings in substituted biphenyls can give rise to axial chirality, a stereochemical feature of significant interest in asymmetric catalysis. The development of methods for the enantioselective synthesis and resolution of chiral this compound analogues is crucial for accessing enantiopure ligands and catalysts.
The direct enantioselective synthesis of axially chiral biphenyls represents a significant challenge in organic chemistry. Several strategies have been developed to achieve high levels of stereocontrol.
Asymmetric Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the construction of biaryl bonds. beilstein-journals.orgnih.govresearchgate.netnih.govresearchgate.net The use of chiral phosphine (B1218219) ligands can induce asymmetry in the coupling of an appropriately substituted aryl halide and arylboronic acid, leading to the formation of enantioenriched biaryl products. The choice of ligand, palladium precursor, base, and solvent are all critical parameters that need to be optimized to achieve high yields and enantioselectivities. beilstein-journals.org
Desymmetrization: An alternative approach involves the desymmetrization of a prochiral biphenyl precursor. For instance, the enzymatic acylative desymmetrization of σ-symmetric biphenyl diols using lipases has been shown to produce chiral monoesters with high enantiomeric excess. researchgate.net Similarly, asymmetric desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl has been achieved using chiral templates like L-menthone. libretexts.orgsemanticscholar.org
Intramolecular Coupling with Chirality Transfer: The synthesis of bridged C2-symmetric biphenyl phosphine ligands has been achieved through intramolecular Ullmann or oxidative coupling reactions. In this approach, a chiral tether is introduced early in the synthesis, and the central chirality of the tether is efficiently transferred to axial chirality in the biaryl backbone with high atropdiastereoselectivity. nih.gov
| Asymmetric Strategy | Description | Key Features |
| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling of aryl halides and arylboronic acids using chiral ligands. | Modular and versatile for constructing a wide range of chiral biaryls. beilstein-journals.orgnih.govresearchgate.netnih.govresearchgate.net |
| Desymmetrization | Enantiotopic group differentiation of a prochiral biphenyl using a chiral reagent or catalyst. | Can provide access to enantiopure products from readily available starting materials. libretexts.orgresearchgate.netsemanticscholar.org |
| Intramolecular Coupling | Substrate-directed asymmetric reaction where central chirality is transferred to axial chirality. | Avoids the need for an external chiral catalyst for the key bond formation. nih.gov |
The separation of a racemic mixture of this compound derivatives into its constituent enantiomers is a common strategy to obtain enantiopure material.
Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic diol (a weak acid) with an enantiopure chiral base to form a pair of diastereomeric salts. organic-chemistry.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orgwvu.edu Commonly used chiral resolving agents include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines. organic-chemistry.org More recently, strongly basic chiral amidines have been developed for the efficient resolution of weakly acidic biaryl diols. nih.gov
Diastereomeric Ester/Amide Formation: Alternatively, the racemic diol can be derivatized with a chiral carboxylic acid or its derivative to form diastereomeric esters. These esters can then be separated by chromatography, followed by hydrolysis to afford the enantiopure diols.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for the direct separation of enantiomers. The differential interaction of the enantiomers with the chiral selector of the CSP leads to different retention times, allowing for their separation.
| Resolution Method | Principle | Advantages |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | A well-established and scalable method. wikipedia.orgwvu.eduorganic-chemistry.orgnih.gov |
| Diastereomeric Derivative Formation | Covalent derivatization with a chiral reagent to form separable diastereomers. | Can be effective when salt formation is not feasible. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | A versatile analytical and preparative technique for direct separation. |
Halogenated and Nitrated Derivatives of this compound: Synthetic Strategies
The introduction of halogen atoms or nitro groups onto the aromatic rings of this compound provides valuable synthetic intermediates. These functional groups can be further transformed into a variety of other substituents through cross-coupling reactions, nucleophilic aromatic substitutions, or reductions.
Halogenation:
The direct halogenation of this compound can be achieved using various electrophilic halogenating agents. The regioselectivity of the reaction is governed by the directing effects of the two hydroxyl groups. Both hydroxyl groups are ortho-, para-directing and activating. libretexts.orgmasterorganicchemistry.com
Bromination: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of activated aromatic rings. chemistrysteps.comresearchgate.net The reaction can be catalyzed by acids or initiated by radical initiators. mdpi.com The positions ortho and para to the hydroxyl groups are the most likely sites of substitution. The precise regioselectivity will depend on the reaction conditions and the relative activating strength and steric hindrance of the two hydroxyl groups.
Iodination and Chlorination: Other N-halosuccinimides, such as N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS), can be used for iodination and chlorination, respectively. mdpi.com
Nitration:
The nitration of this compound is typically carried out using a mixture of nitric acid and sulfuric acid. researchgate.netgoogle.com The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO2+). The regioselectivity is again directed by the hydroxyl groups to the ortho and para positions. semanticscholar.org The reaction conditions, such as temperature and the concentration of the acids, must be carefully controlled to avoid over-nitration and side reactions. tamu.edu Alternative nitrating agents, such as dinitrogen pentoxide (N2O5) in the presence of a zeolite catalyst, have been developed to improve regioselectivity and provide milder reaction conditions. google.com
| Functionalization | Reagents | Key Considerations |
| Bromination | N-Bromosuccinimide (NBS) | Regioselectivity is directed by the hydroxyl groups to ortho and para positions. chemistrysteps.commdpi.comresearchgate.net |
| Nitration | Nitric Acid / Sulfuric Acid | Strong activating effect of hydroxyl groups; careful control of conditions is needed to prevent over-reaction. researchgate.netsemanticscholar.orggoogle.com |
Incorporation of this compound into Complex Molecular Architectures
The rigid and well-defined geometry of the this compound scaffold makes it an attractive building block for the construction of complex molecular architectures, such as macrocycles and supramolecular assemblies.
Macrocycle Synthesis: this compound can be incorporated into macrocyclic structures, such as crown ethers, through reactions involving its hydroxyl groups. northwestern.edunih.govmdpi.com For example, a Williamson ether synthesis with a di-electrophile, such as an oligo(ethylene glycol) ditosylate, can lead to the formation of a macrocyclic polyether. nih.gov The pre-organized nature of the biphenyl unit can influence the conformation and binding properties of the resulting macrocycle. Diversity-oriented synthesis strategies have been developed for the expedient generation of structurally diverse macrocycles from simple aromatic starting materials. youtube.comnih.gov
Supramolecular Chemistry: The ability of the hydroxyl groups to participate in hydrogen bonding makes this compound and its derivatives suitable components for the design of self-assembling systems and host-guest complexes. The biphenyl unit can act as a rigid spacer or a recognition element within a larger supramolecular structure. Biphenarenes, a class of macrocycles constructed from biphenyl units, have shown promise in molecular recognition and materials science. rsc.org
| Molecular Architecture | Synthetic Approach | Potential Applications |
| Macrocycles (e.g., Crown Ethers) | Williamson ether synthesis with di-electrophiles. northwestern.edunih.govmdpi.com | Chiral recognition, ion sensing, catalysis. |
| Supramolecular Assemblies | Hydrogen bonding, metal coordination. | Host-guest chemistry, functional materials. rsc.org |
Coordination Chemistry and Ligand Design Principles Utilizing 1,1 Biphenyl 2,3 Diol Scaffolds
Chelation Behavior of [1,1'-Biphenyl]-2,3'-diol (B1630524) with Transition Metals
The chelation of this compound with transition metals is governed by the spatial arrangement and electronic nature of its two hydroxyl groups. Unlike C2-symmetric diols, the 2,3'-diol isomer presents a less sterically hindered environment around one hydroxyl group, potentially influencing its coordination geometry and the stability of the resulting metal complexes.
Transition metal ions, acting as Lewis acids, readily coordinate with the oxygen atoms of the hydroxyl groups, which serve as Lewis bases. libretexts.org The coordination can lead to the formation of various geometries, including tetrahedral, square planar, and octahedral complexes, depending on the coordination number of the metal ion and the stoichiometry of the reaction. libretexts.org The deprotonation of the hydroxyl groups upon coordination results in the formation of stable chelate rings.
While specific studies detailing the coordination modes of this compound are limited, insights can be drawn from the broader chemistry of biphenyldiols and related phenol-based ligands. The coordination can be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of ancillary ligands. The flexibility of the biphenyl (B1667301) backbone allows for a degree of torsional freedom, which can accommodate the geometric preferences of different metal centers.
Table 1: Potential Coordination Geometries with this compound
| Coordination Number | Geometry | Potential Metal Ions |
|---|---|---|
| 4 | Tetrahedral | Zn(II), Co(II) |
| 4 | Square Planar | Ni(II), Cu(II), Pd(II) |
Design and Synthesis of Metal-Organic Frameworks (MOFs) Incorporating Biphenyldiol Linkers
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. nih.govresearchgate.netnih.gov The design of MOFs with specific functionalities and topologies can be achieved by judiciously selecting these building blocks. While the use of biphenyl-dicarboxylate linkers in MOF synthesis is well-established, the direct incorporation of this compound as a primary linker is a less explored area.
The synthesis of MOFs typically involves solvothermal or hydrothermal methods where the metal salt and the organic linker are dissolved in a suitable solvent and heated. nih.gov For biphenyldiol-based linkers to be effective in forming extended frameworks, they often need to be functionalized with additional coordinating groups, such as carboxylates, to increase their connectivity.
The general principles of MOF design suggest that the geometry and rigidity of the organic linker are crucial in determining the final structure of the framework. The non-linear nature of the this compound scaffold could lead to the formation of MOFs with interesting and complex topologies. The presence of the hydroxyl groups within the pores of the MOF could also impart specific properties, such as selective gas adsorption or catalytic activity.
Development of Chiral Ligands Derived from this compound for Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. researchgate.netnih.gov Axially chiral biphenyls, such as BINOL ([1,1'-binaphthyl]-2,2'-diol), have proven to be highly effective ligand scaffolds. nih.gov While most research has focused on C2-symmetric biphenyl diols, the C1-symmetric this compound offers a unique platform for designing novel chiral ligands.
The design principles for these ligands often involve introducing bulky substituents at the positions ortho to the hydroxyl groups to restrict the rotation around the biphenyl C-C bond, thereby creating stable atropisomers. These chiral diols can then be further modified, for example, by converting the hydroxyl groups into phosphites, phosphoramidites, or other coordinating moieties to create effective ligands for a variety of metal-catalyzed asymmetric reactions. researchgate.netnih.gov
The non-symmetrical nature of the 2,3'-diol scaffold can be an advantage in certain catalytic transformations where a dissymmetric coordination environment around the metal center is beneficial. nih.gov The synthesis of these chiral ligands typically involves enantioselective coupling reactions or the resolution of a racemic mixture of the diol.
Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Biphenyl-based Ligands
| Reaction Type | Catalyst System | Enantioselectivity (ee) |
|---|---|---|
| Asymmetric Hydrogenation | Ru- or Rh-complexes | High |
| Asymmetric Allylic Alkylation | Pd-complexes | Often >90% |
| Asymmetric Diels-Alder | Cu- or Lewis Acid-complexes | Variable |
Note: The data presented in this table are representative of results achieved with chiral ligands derived from various biphenyl scaffolds, as specific data for this compound derivatives is not widely available.
Spectroscopic Characterization of Metal Complexes of this compound
The characterization of metal complexes of this compound relies on a combination of spectroscopic techniques to elucidate their structure and bonding.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the diol to the metal center. ijacskros.com The characteristic broad O-H stretching band of the free ligand (typically around 3200-3600 cm⁻¹) is expected to disappear or shift significantly upon deprotonation and coordination to the metal ion. New bands corresponding to the metal-oxygen (M-O) stretching vibrations may appear in the low-frequency region of the spectrum. ijacskros.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. researchgate.netrsc.org Upon coordination, the chemical shifts of the aromatic protons and carbons of the biphenyl backbone will be altered due to changes in the electronic environment. The disappearance of the hydroxyl proton signal in ¹H NMR is another indicator of coordination. For paramagnetic complexes, the NMR signals may be significantly broadened or shifted. escholarship.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide insights into the d-d electronic transitions of the metal center and charge-transfer bands between the metal and the ligand. mtu.eduresearchgate.net The position and intensity of these bands are dependent on the geometry of the complex and the nature of the metal-ligand bonding.
Table 3: Expected Spectroscopic Changes upon Coordination of this compound
| Spectroscopic Technique | Observation in Free Ligand | Expected Change Upon Coordination |
|---|---|---|
| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹) | Disappearance or shift of O-H stretch; Appearance of M-O stretch |
| ¹H NMR Spectroscopy | Sharp signal for OH protons | Disappearance of OH proton signal; Shift in aromatic proton signals |
| ¹³C NMR Spectroscopy | Characteristic signals for aromatic carbons | Shift in aromatic carbon signals |
Applications of 1,1 Biphenyl 2,3 Diol and Its Derivatives in Catalysis and Synthetic Organic Chemistry
Asymmetric Catalysis Mediated by Chiral [1,1'-Biphenyl]-2,3'-diol (B1630524) Ligands
Chiral biphenyl (B1667301) diols, including derivatives of this compound, have been successfully employed as organocatalysts and ligands in a range of asymmetric reactions. These atropisomeric compounds, possessing axial chirality, can create a well-defined chiral environment around a catalytic center, enabling high levels of stereocontrol.
Enantioselective Hydrogenation Reactions with this compound-Derived Catalysts
Derivatives of biphenyl diols are instrumental in the development of diphosphine ligands, which are crucial for enantioselective hydrogenation reactions. These reactions are a powerful tool for establishing chirality at stereogenic tertiary carbon atoms by the hydrogenation of prochiral C=C, C=O, and C=N double bonds. iupac.org The steric and electronic properties of these biphenyl-based diphosphine ligands can be fine-tuned to achieve high enantioselectivities and reaction rates for a variety of substrates. iupac.org
A notable advancement in this area is the synthesis of bridged C2-symmetric biphenyl phosphine (B1218219) ligands that incorporate additional chiral centers. This design strategy has proven effective in the asymmetric hydrogenation of α- and β-ketoesters, β-(acylamino)acrylates, and enol acetates, offering a practical route to enantiomerically pure products without the need for resolution steps. bohrium.com The diversity of these biphenyl-based ligands allows for rapid catalyst screening and efficient process development for new and unconventional substrates. iupac.org
Table 1: Examples of Enantioselective Hydrogenation using Biphenyl-Derived Catalysts
| Substrate Type | Catalyst System | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|
| α-pyridyl ketone | Ruthenium complex with biphenyl diphosphine ligand | High | iupac.org |
| γ-keto olefins | Ruthenium complex with biphenyl diphosphine ligand | High | iupac.org |
| α-pyrone | Ruthenium complex with biphenyl diphosphine ligand | High | iupac.org |
| α- and β-ketoesters | Bridged C2-symmetric biphenyl phosphine ligand | Highly effective | bohrium.com |
Asymmetric Cross-Coupling Reactions Utilizing this compound Systems
The Suzuki-Miyaura cross-coupling reaction is a fundamental method for the synthesis of biaryl compounds. nih.gov The development of chiral ligands derived from biphenyl scaffolds has enabled enantioselective versions of this reaction, providing access to axially chiral biaryls with high enantiopurity. These reactions are often catalyzed by palladium complexes.
Recent research has focused on the design of novel, adjustable, axially chiral biphenyl ligands. nih.govchemrxiv.org By modifying substituent groups at various positions on the biphenyl core, the steric and electronic properties of the ligands can be precisely controlled, leading to improved reactivity and enantioselectivity in asymmetric catalytic syntheses. nih.govchemrxiv.org For instance, the use of a chiral chelating monophosphane atropisomeric biaryl ligand has shown excellent yields and high enantioselectivities (up to 86% ee) in the synthesis of a series of atropisomeric biaryls under mild conditions in aqueous and organic media. mdpi.com
The utility of these systems extends to the formation of complex molecules. For example, a double Suzuki-Miyaura coupling on dibromophenols has been demonstrated to form triphenolic products with two independent atropisomeric axes, achieving excellent levels of enantioselectivity in the chiral diastereomers. acs.org
Organocatalysis and this compound Derivatives
Chiral diols, including derivatives of this compound, have emerged as powerful organocatalysts, facilitating enantioselective reactions through non-covalent interactions such as hydrogen bonding. mdpi.com These catalysts can activate substrates by coordinating with Lewis acidic sites, creating a chiral environment for the transformation. mdpi.com
A significant application of biphenyl diol organocatalysts is in asymmetric hetero-Diels-Alder (HDA) reactions. acs.org Axially chiral 1,1'-biaryl-2,2'-dimethanol (BAMOL) derivatives, which share the core biphenyl structure, have proven to be highly effective catalysts for the HDA reaction between aminosiloxydienes and various unactivated aldehydes, yielding products with excellent enantioselectivities. acs.org The diol functions by activating the aldehyde carbonyl group through hydrogen bonding. acs.org
Furthermore, atropisomeric biphenyl diols have been synthesized and utilized as active organocatalysts in oxo-Diels-Alder reactions, demonstrating their potential in carbon-carbon bond-forming reactions. polyu.edu.hknih.gov The design of these catalysts can incorporate additional chiral centers to control the axial chirality of the biphenyl backbone, leading to high stereoselectivity. nih.gov
Role of this compound in Polymerization Catalysis
Biphenyl compounds derived from bio-based sources have been investigated as monomers for acyclic diene metathesis (ADMET) polymerization. rsc.org This method offers a route to polymers with unique properties derived from the rigid biphenyl unit.
In one study, biphenyl monomers were synthesized from vanillin (B372448) and eugenol (B1671780) through enzymatic dimerization. rsc.org Subsequent chemical modifications yielded α,ω-dienes suitable for ADMET polymerization. The reactivity of these monomers was explored with various catalysts. While some derivatives only produced oligomers, the polymerization of a divinyl compound derived from divanillin resulted in a polymer with a respectable molar mass of 30,000 g mol⁻¹, a high glass transition temperature (Tg) of around 160 °C, and good thermal stability. rsc.org
This compound in Green Chemistry Catalytic Processes
The principles of green chemistry encourage the use of environmentally benign solvents and catalysts. Biphenyl-diol-derived catalysts have shown promise in this area, particularly in their application in aqueous media.
For example, an efficient asymmetric Suzuki-Miyaura cross-coupling reaction has been developed that proceeds in water with the addition of surfactants. mdpi.com This approach, utilizing a chiral chelating monophosphane atropisomeric biaryl ligand, allows for the synthesis of axially chiral biaryl compounds with high yields and enantioselectivities under mild conditions, reducing the reliance on volatile organic solvents. mdpi.com
Catalytic Applications in Fine Chemical Synthesis beyond Asymmetric Reactions
Beyond their prominent role in asymmetric catalysis, derivatives of this compound are also valuable in the broader context of fine chemical synthesis. The biphenyl scaffold is a key structural motif in many organic compounds, and catalytic methods for its synthesis and functionalization are of great importance.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are powerful tools for the construction of biphenyl structures. nih.gov These reactions often employ phosphine ligands, and biphenyl phosphines have proven to be effective in various metal-catalyzed transformations, including hydroformylation and allylic alkylation. nih.gov The development of new axially chiral biphenyl ligands and catalysts continues to expand the toolkit for organic synthesis, enabling the efficient construction of complex molecules. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol |
| (S)-6,6'-diethyl-[1,1'-biphenyl]-2,2'-diol |
| 1,1'-spirobiindane-7,7'-diol (SPINOL) |
| 2-(6′-methoxy-2′-naphthyl)propenoic acid |
| 1-bromo-2-methoxy naphthalene |
| 2-methoxynaphthalene-1-boronic acid |
| 2-methoxy-4-methylphenol |
| methyl vanillate |
| vanillin |
| eugenol |
| 1-amino-3-siloxybutadiene |
| 2-indolylmethanol |
| o-hydroxybenzylalcohol |
| (2-bromophenyl)diphenylphosphine oxide |
| aryl boronic acids |
| (1H-inden-2-yl) boronic acid |
| (2′-iodo-[1,1′-biphenyl]-2-yl) palladium(ii)iodide |
| (1′,3′-dihydrospiro[fluorene-9,2′-inden]-1′-yl) palladium(ii) iodide |
| 1H-inden-2-yl-dihydrospiro[indene] |
| 4-bromotoluene |
| 2-amino-5-aryl-3-benzyloxypyridine |
| 1,1'-biaryl-2,2'-diol |
| 1,1'-biaryl-2,2'-dimethanol (BAMOL) |
| α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) |
| VANOL |
| VAPOL |
| BIFOL |
| SPHENOL |
| [1,1'-naphenyl]-2,2'-diol (BINOL) |
| cyclo-[1,1'-biphenyl]-2,2'-diol (CYCNOL) |
| 2,2'-biphenols |
| triphenolic products |
| dibromophenols |
| 2,3-Diarylbenzoindoles |
| N-Aryl Benzimidazoles |
| 1,3-substituted chiral allenes |
| (S)-3,3',6,6'-tetrakis(trifluoromethyl)-BINOL |
| (S)-pyrrolidinyl-tetrazole |
| 2-naphtols |
| 1,3-thiazolidin-2,4-dione |
| imidazo[1,2-a]benzimidazole |
| 4,4'-Biphenyldicarboxylic acid |
| fluorinated biphenyls |
| biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides |
| biphenyl-4-carboxylic acid hydrazide |
| N-{(substituted)1,3-benzothiazol-2-yl}-1,1i-biphenyl-4-carboxamides |
| biphenyl hydrazide–hydrazone |
| polychlorinated biphenyls (PCBs) |
| isopropylbenzene |
| 2-methyl-1,1′-binaphthyl |
| 2′-methoxy-[1,1′-binaphthalen]-2-yl diethylcarbamate |
| 5-Cyano-2,3,2′,6′-tetrametoxy-1,1′-biphenyl |
| 2-Acetyl-2′,6′-dimethoxy-1,1′-biphenyl |
| heterocyclic allylsulfones |
| 6-methyl-substituted 2-pyridine allysulfone |
| aryl/alkylbis(indolyl)methanes |
| 4-fluoro-3,5-dimethylphenyl |
| 4-fluoro-3,5-diethylphenyl |
| trimethylacetaldehyde |
| (2-bromophenyl)(mesityl)methanone |
| (2-bromophenyl)(mesityl)methanol |
| (R)-menthyl chloroformate |
| (1S)-camphanic chloride |
| 6,6'-dimethoxybiphenyl-2,2'-diyl-bis(diphenyl phosphonates) |
| 6,6'-dimethoxybiphenyl-2,2'-diyl-bis(phosphonic dichlorides) |
| 6,6'-dimethoxybiphenyl-2,2'-diyl-bis(phosphonous dichlorides) |
| 6,6'-dimethoxybiphenyl-2,2'-diyl-bis(primary diphosphines) |
| tetrasulfonated biphenyl diphosphine |
| biaryl diphosphine dioxide |
| Ph3P+MeBr− |
| (S)-1 |
| (S)-5 |
| (S)-6 |
| (S)-2 |
| (S)-3 |
| (S)-4 |
| (S)-L1 |
| (S)-L2 |
| (S)-L9 |
| (S)-L10 |
| (S)-L11 |
| (S)-CPA-1 |
| (S)-CPA-2 |
| (S)-CPA-3 |
| (S)-CPA-4 |
| (S)-CPA-5 |
| (S)-b |
| (M)-(S,S)-3 |
| (P)-(S,S)-3 |
| c |
| d |
| g |
| 1 |
| 2 |
| 3 |
| 4 |
| 5 |
| 6 |
| 7 |
| 8 |
| 9 |
| 10 |
| 11 |
| 12 |
| 13 |
| 14 |
| 15 |
| 16 |
| 17 |
| 18 |
| 19 |
| 20 |
| 21 |
| 22 |
| 23 |
| 27 |
| 36 |
| 51 |
| 52 |
| 52A |
| 52B |
| 52C |
| 61 |
| 62 |
| 78 |
| 2A |
| 2B |
| 3a |
| 3b |
| 5a |
| 5c |
| 1a |
| 2a |
| 16 |
| 18 |
| 19 |
| 20 |
| 21 |
| 42 |
| 3 |
| 14 |
| 16 |
| 18 |
| 19 |
| 3b |
| 1 |
| 7 |
| 8 |
| 9 |
| 16 |
| 17 |
| 18 |
| 19 |
| 20 |
| 22 |
| 23 |
| 27 |
| 36 |
| 19 |
| 20 |
| 22 |
| 23 |
| 27 |
| 36 |
| 1a |
| 2a |
| 1 |
| 3 |
| 5 |
| 1 |
| 3 |
| 4 |
| 6 |
| 1 |
| 2 |
| 3 |
| 4 |
| 6 |
| 1 |
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| 4 |
| 5 |
| 6 |
| 1 |
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| 5 |
| 6 |
| 1 |
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| 5 |
| 6 |
| 1 |
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| 6 |
| 1 |
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| 1 |
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| 1 |
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| 1 |
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| 1 |
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| 1 |
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|
Advanced Spectroscopic Characterization and Structural Analysis of 1,1 Biphenyl 2,3 Diol
High-Resolution NMR Spectroscopy for Conformational and Tautomeric Studies of [1,1'-Biphenyl]-2,3'-diol (B1630524)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and detailed conformational analysis of this compound in solution. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial verification of the molecular structure by identifying the chemical environments of all hydrogen and carbon atoms. However, more advanced techniques are required to probe the molecule's dynamic and three-dimensional properties.
The conformational flexibility of this compound is dominated by the rotation around the C1-C1' single bond, which defines the dihedral angle between the two phenyl rings. This rotation is typically fast on the NMR timescale at room temperature, resulting in a time-averaged spectrum. The preferred conformation can be investigated using two-dimensional (2D) Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space correlations between protons on the different rings, and the intensity of these cross-peaks can be used to estimate internuclear distances, thereby providing insight into the average dihedral angle. In related biphenyl (B1667301) structures, non-planar (twisted) conformations are generally favored to minimize steric hindrance. researchgate.netnih.gov
Furthermore, variable-temperature (VT) NMR studies can be employed to study the dynamics of this rotation. At sufficiently low temperatures, the rotation around the C1-C1' bond may become slow enough to observe distinct signals for different rotational isomers (rotamers), a phenomenon known as atropisomerism if the rotational barrier is high enough. The observation of peak broadening or coalescence at specific temperatures allows for the calculation of the activation energy (ΔG‡) for bond rotation. copernicus.org
While phenolic compounds like this compound primarily exist in the phenol (B47542) form, NMR spectroscopy is the definitive method for investigating the potential presence of minor tautomers, such as keto forms. jst-ud.vn The appearance of distinct sets of signals with different chemical shifts and coupling patterns would provide conclusive evidence for tautomeric equilibria, allowing for their quantification.
| NMR Technique | Information Obtained for this compound | Typical Data |
| ¹H NMR | Chemical environment and connectivity of protons. | Chemical shifts (δ) for aromatic and hydroxyl protons; coupling constants (J) between adjacent protons. |
| ¹³C NMR | Carbon skeleton of the molecule. | Chemical shifts (δ) for all unique carbon atoms. |
| 2D COSY | ¹H-¹H coupling correlations. | Cross-peaks confirming proton connectivity within each phenyl ring. |
| 2D HSQC/HMQC | Direct ¹H-¹³C correlations. | Correlation of each proton to its directly attached carbon atom. |
| 2D HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Cross-peaks between protons and non-protonated carbons, confirming the biphenyl linkage. |
| 2D NOESY/ROESY | Through-space ¹H-¹H correlations. | Inter-ring proton correlations used to determine the average dihedral angle and preferred conformation. |
| VT-NMR | Rotational dynamics and energy barriers. | Changes in line shape (broadening, coalescence) as a function of temperature. |
Mass Spectrometry (MS) Applications in Mechanistic Studies of this compound Reactions
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound with high accuracy and to elucidate its fragmentation patterns. When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a critical tool for mechanistic studies, enabling the identification of intermediates and products in complex reaction mixtures.
Using a soft ionization technique such as electrospray ionization (ESI) in negative ion mode, this compound is expected to readily form the deprotonated molecular ion [M-H]⁻ at m/z 185.05. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₂H₉O₂⁻) of this ion, distinguishing it from other species of the same nominal mass.
Tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of the [M-H]⁻ precursor ion, provide structural information. Based on studies of related bisphenolic compounds, characteristic fragmentation pathways can be proposed. dphen1.com Common fragmentation patterns for aromatic phenols include the loss of small neutral molecules and the formation of stable ions. libretexts.org
Proposed Fragmentation Pathways:
Formation of Phenoxide Ion: A common pathway for biphenyldiols involves cleavage of the bond linking the two rings, potentially leading to the formation of a phenoxide ion at m/z 93. dphen1.com
Loss of CO: The loss of a neutral carbon monoxide molecule (28 Da) from the precursor or fragment ions is a characteristic fragmentation for phenols.
Loss of H₂O: Although less common in the negative ion mode for phenols compared to alcohols, the loss of a water molecule (18 Da) could occur under certain conditions. libretexts.org
In mechanistic studies, LC-MS/MS is particularly valuable. By monitoring a reaction over time, it is possible to track the disappearance of reactants and the appearance of intermediates and final products. The high sensitivity and specificity of MS allow for the detection of transient or low-concentration species, providing crucial evidence for proposed reaction pathways.
| Ion | Proposed Formula | m/z (monoisotopic) | Description |
| [M-H]⁻ | C₁₂H₉O₂⁻ | 185.06 | Deprotonated parent molecule. |
| [M-H-CO]⁻ | C₁₁H₉O⁻ | 157.07 | Loss of carbon monoxide from the precursor ion. |
| [C₆H₅O]⁻ | C₆H₅O⁻ | 93.03 | Phenoxide ion, resulting from cleavage of the biphenyl bond. |
Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Molecular Interactions in this compound
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a sensitive probe into the molecular structure and, most significantly, the hydrogen bonding interactions of this compound. The frequencies of molecular vibrations are highly dependent on bond strengths and the local molecular environment.
The most diagnostic region in the vibrational spectrum for studying hydrogen bonding is the O-H stretching region, typically found between 3000 and 3700 cm⁻¹.
A sharp, well-defined band appearing around 3600-3650 cm⁻¹ is characteristic of a "free" hydroxyl group, not involved in any hydrogen bonding. This is typically observed in very dilute solutions in non-polar solvents.
A broad, intense band shifted to a lower frequency (e.g., 3200-3500 cm⁻¹) is the hallmark of a hydrogen-bonded hydroxyl group. researchgate.net The extent of the frequency shift and the broadening of the band correlate with the strength of the hydrogen bond.
By comparing the spectra of this compound in different physical states (solid vs. solution) and at various concentrations, one can distinguish between intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. An intramolecular H-bond would likely persist even in dilute solutions, whereas intermolecular H-bonds would diminish upon dilution.
Other important vibrational modes include:
C-O Stretching: Found in the 1200-1300 cm⁻¹ region, the position of this band is also sensitive to hydrogen bonding.
Aromatic C=C Stretching: Multiple bands in the 1400-1650 cm⁻¹ region are characteristic of the phenyl rings.
Aromatic C-H Stretching: These vibrations typically appear as weaker bands above 3000 cm⁻¹.
IR and Raman spectroscopy are complementary techniques. mdpi.comresearchgate.net Vibrations that result in a large change in the dipole moment are strong in the IR spectrum (e.g., O-H stretch), while those that cause a significant change in polarizability are strong in the Raman spectrum (e.g., aromatic ring breathing modes). Analyzing both spectra provides a more complete vibrational profile of the molecule.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance for this compound |
| O-H Stretch (Free) | ~3600 - 3650 | Indicates non-hydrogen-bonded hydroxyl groups. |
| O-H Stretch (H-Bonded) | ~3200 - 3500 | Indicates intra- or intermolecular hydrogen bonding; band position correlates with H-bond strength. nih.gov |
| Aromatic C-H Stretch | ~3000 - 3100 | Confirms the presence of aromatic rings. |
| Aromatic C=C Stretch | ~1400 - 1650 | Fingerprint region for the biphenyl scaffold. |
| C-O Stretch | ~1200 - 1300 | Position is sensitive to the electronic environment and H-bonding. |
| O-H Bend | ~1300 - 1450 | In-plane bending of the hydroxyl group. |
X-ray Crystallography of this compound and its Co-crystals/Complexes
X-ray crystallography provides the most definitive and high-resolution information on the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the atomic arrangement within the crystal lattice can be constructed.
A key structural parameter for biphenyl derivatives is the dihedral angle between the planes of the two aromatic rings. In the solid state, this angle represents a balance between conjugative effects, which favor planarity, and steric hindrance between ortho substituents, which favors a twisted conformation. For the closely related biphenyl-2,3-diol, the crystal structure in a protein-bound state revealed that the aromatic rings are essentially orthogonal to each other, indicating that steric repulsion is a dominant factor. nih.gov A similar non-planar conformation is expected for this compound.
Crucially, crystallography elucidates the intricate network of intermolecular interactions, particularly hydrogen bonds, that govern the crystal packing. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of robust supramolecular assemblies such as chains, sheets, or dimeric motifs. researchgate.net The analysis of these hydrogen bond geometries (donor-acceptor distances and angles) is fundamental to understanding the solid-state properties of the material.
The ability of this compound to form strong hydrogen bonds also makes it an excellent candidate for the formation of co-crystals. researchgate.net By co-crystallizing it with other molecules (co-formers), particularly those with complementary hydrogen bonding sites like nitrogen-containing heterocycles, it is possible to create new crystalline materials with tailored physical properties, such as solubility and stability.
| Structural Parameter | Information Obtained from X-ray Crystallography |
| Connectivity & Bond Lengths | Precise measurement of all covalent bond distances (e.g., C-C, C-O, O-H). |
| Bond Angles | Accurate determination of the angles between bonded atoms. |
| Dihedral Angle (C1'-C1-C2-C3) | The twist angle between the two phenyl rings, defining the molecular conformation. |
| Hydrogen Bond Geometry | Donor-H···Acceptor distances and angles, revealing the intermolecular H-bonding network. |
| Unit Cell Parameters | Dimensions of the repeating unit of the crystal lattice (a, b, c, α, β, γ). |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
| Crystal Packing | Visualization of the overall supramolecular arrangement of molecules in the solid state. |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Elucidation of this compound
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information about the electronic structure and excited-state properties of this compound. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones, primarily π→π* transitions within the conjugated biphenyl system.
The UV-Vis absorption spectrum is sensitive to both the molecular conformation and the chemical environment. The position of the maximum absorption wavelength (λ_max) and the molar absorptivity (ε) are influenced by the extent of π-conjugation between the two phenyl rings. A more planar conformation allows for better orbital overlap, which typically results in a red-shift (a shift to longer λ_max) and an increase in absorption intensity.
The protonation state of the hydroxyl groups has a profound effect on the electronic spectrum. Deprotonation to form the phenolate (B1203915) anion introduces an electron-donating group, which significantly alters the energy of the molecular orbitals. Studies on the isomeric 2,3-dihydroxybiphenyl have shown that the neutral species absorbs at a shorter wavelength than the monoanionic and dianionic species. nih.gov This pH-dependent shift can be used to determine the pKa values of the hydroxyl groups.
As a substituted biphenyl, the compound is also expected to be fluorescent. Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. The fluorescence emission spectrum, quantum yield, and lifetime are sensitive probes of the molecule's excited-state dynamics and its interactions with the local environment (e.g., solvent polarity). researchgate.net
| Species | λ_max (nm) | Spectroscopic Technique | Reference |
| Neutral (in buffer) | ~283 | UV-Vis Absorption | Based on data for 2,3-dihydroxybiphenyl nih.gov |
| Monoanionic (in buffer) | ~305 | UV-Vis Absorption | Based on data for 2,3-dihydroxybiphenyl nih.gov |
| Dianionic (in buffer) | ~348 | UV-Vis Absorption | Based on data for 2,3-dihydroxybiphenyl nih.gov |
Theoretical and Computational Studies on 1,1 Biphenyl 2,3 Diol
Quantum Chemical Calculations on the Electronic Structure and Stability of [1,1'-Biphenyl]-2,3'-diol (B1630524)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic properties and thermodynamic stability of molecules. These calculations solve approximations of the Schrödinger equation to find the electron distribution and energy of the molecule. For this compound, such calculations reveal insights into its molecular orbitals and charge distribution.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap between them (ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. semanticscholar.orgmdpi.com
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would show negative potential around the oxygen atoms of the hydroxyl groups due to their high electronegativity, making them sites for hydrogen bonding and electrophilic interaction. nih.govresearchgate.net
Calculations for biphenyl (B1667301) derivatives are often performed using the B3LYP functional with a 6-31G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules. researchgate.netinpressco.comglobalresearchonline.net
Table 1: Illustrative Electronic Properties of this compound (Calculated at B3LYP/6-31G(d,p) Level) This table presents representative data based on typical values for similar phenolic compounds, as direct literature values for this specific isomer are unavailable.
| Property | Value | Significance |
|---|---|---|
| EHOMO | -5.8 eV | Electron-donating capability |
| ELUMO | -0.9 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | Chemical stability and reactivity |
| Dipole Moment | 2.1 D | Molecular polarity |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a detailed view of conformational flexibility and non-covalent interactions, which govern the macroscopic properties of the substance.
Conformational Analysis: The primary conformational feature of biphenyl compounds is the torsion or dihedral angle between the two phenyl rings. This angle is determined by the balance between steric hindrance from ortho-substituents and the electronic stabilization of a planar conformation (conjugation). For this compound, the hydroxyl group at the 2-position would create significant steric hindrance, forcing the rings into a non-planar (twisted) conformation in the gas phase or in non-polar solvents. MD simulations can map the potential energy surface as a function of this dihedral angle to identify the most stable conformations. nih.gov
Intermolecular Interactions: The presence of two hydroxyl groups makes this compound capable of forming strong intermolecular hydrogen bonds. MD simulations in a condensed phase (liquid or solid) would reveal the preferred hydrogen-bonding networks, such as the formation of dimers or larger aggregates. researchgate.net Additionally, the aromatic rings can participate in π-π stacking interactions, which would also contribute to the stability of condensed phases. The interplay between hydrogen bonding and π-π stacking dictates the crystal packing and bulk properties of the compound.
Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Description | Significance |
|---|---|---|
| Hydrogen Bonding | Interaction between the hydroxyl hydrogen (donor) of one molecule and the hydroxyl oxygen (acceptor) of another. | Governs crystal packing, solubility, and boiling point. |
| π-π Stacking | Attractive, non-covalent interaction between the aromatic rings of adjacent molecules. | Contributes to the stability of the solid state. |
| Van der Waals Forces | General attractive forces between molecules. | Contributes to overall cohesion in the condensed phase. |
Density Functional Theory (DFT) Studies on Reactivity, Reaction Pathways, and Transition States for this compound
DFT is a highly effective method for exploring the chemical reactivity of molecules and mapping out potential reaction pathways. mdpi.com By calculating the energies of reactants, products, and transition states, DFT can predict the feasibility and kinetics of a chemical reaction. nih.govpku.edu.cn
Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. A more negative value indicates higher stability. globalresearchonline.net
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft." globalresearchonline.net
Electrophilicity Index (ω): Measures the ability of a species to accept electrons.
Reaction Pathways and Transition States: DFT can be used to model specific reactions involving this compound, such as oxidation, electrophilic substitution on the aromatic rings, or etherification of the hydroxyl groups. For a given reaction, computational chemists can locate the transition state structure—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. This allows for the theoretical investigation of reaction mechanisms before performing laboratory experiments. mdpi.comresearchgate.net
Table 3: Illustrative Conceptual DFT Reactivity Descriptors for this compound This table presents representative data based on typical values for similar phenolic compounds.
| Descriptor | Formula | Illustrative Value | Interpretation |
|---|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.35 eV | Electron escaping tendency; indicates stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.45 eV | Resistance to charge transfer. |
| Electrophilicity Index (ω) | μ2 / 2η | 2.29 eV | Propensity to act as an electrophile. |
Prediction of Spectroscopic Properties of this compound via Computational Methods
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching, bending, and twisting of chemical bonds and are observed experimentally in Infrared (IR) and Raman spectra. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experiment. For this compound, key predicted vibrations would include the O-H stretch, C-O stretch, aromatic C-H stretch, and C=C ring stretches.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. dntb.gov.ua These calculations can identify the specific molecular orbitals involved in the electronic transitions (e.g., π → π* transitions common in aromatic systems).
Table 4: Representative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) |
|---|---|---|
| O-H Stretch | -OH | ~3500-3600 |
| Aromatic C-H Stretch | Phenyl Ring | ~3000-3100 |
| Aromatic C=C Stretch | Phenyl Ring | ~1450-1600 |
| C-O Stretch | Phenol (B47542) | ~1200-1260 |
Integration of 1,1 Biphenyl 2,3 Diol into Advanced Materials and Polymer Science Research
[1,1'-Biphenyl]-2,3'-diol (B1630524) as a Building Block for Functional Polymers
The presence of two reactive hydroxyl groups allows this compound to serve as a fundamental building block, or monomer, in the synthesis of high-performance functional polymers such as polyamides and polyimides. The incorporation of the biphenyl (B1667301) unit into the polymer backbone imparts significant thermal stability, mechanical strength, and specific solubility characteristics.
Polyamides: Aromatic polyamides derived from biphenyl-containing monomers are known for their high thermal resistance. The synthesis of polyamides incorporating this compound can be achieved through direct polycondensation methods, such as the Yamazaki phosphorylation reaction, with various aromatic diamines. The resulting polymers are noted for their good yields and moderate-to-high molecular weights. The biphenyl structure contributes to a high glass transition temperature (Tg) and thermal stability, with decomposition temperatures often exceeding 400°C. The non-coplanar twist of the biphenyl linkage, along with the asymmetric positioning of the functional groups in the 2,3'-diol, disrupts close chain packing, which can improve the solubility of these otherwise rigid polymers in organic solvents like N-Methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).
Polyimides: Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. This compound can be chemically modified into a diamine monomer for use in polyimide synthesis. The standard two-step polycondensation process involves reacting the biphenyl-based diamine with a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. The resulting polyimides exhibit excellent thermal properties, with high glass transition temperatures and robust stability in inert atmospheres. The specific isomeric structure of the biphenyl unit influences the final properties; for example, the asymmetric nature of a 2,3'-linkage can lead to amorphous polymers with enhanced solubility compared to their more symmetric counterparts, without significantly compromising their thermal performance.
Table 1: Properties of High-Performance Polymers Derived from Biphenyl Analogues
| Polymer Type | Monomers | Synthesis Method | Key Properties | Potential Advantage of this compound |
|---|---|---|---|---|
| Aromatic Polyamide | Biphenyl dicarboxylic acids and aromatic diamines | Yamazaki Phosphorylation | High thermal stability (Td10% > 400°C), good mechanical strength. researchgate.net | Improved solubility due to asymmetric structure. |
| Aromatic Polyimide | Biphenyl-based diamines and aromatic dianhydrides | Two-step Polycondensation | Excellent thermal stability (Tg > 250°C), chemical resistance, high modulus. nih.gov | Enhanced processability and solubility in organic solvents. |
Application of this compound in Dendrimer and Hyperbranched Polymer Synthesis
Dendrimers and hyperbranched polymers are three-dimensional macromolecules characterized by a highly branched structure and a high density of terminal functional groups. nih.gov The synthesis of these complex architectures often relies on the use of ABn-type monomers, where 'A' and 'B' are different reactive functional groups.
This compound, with its two hydroxyl groups, can be conceptualized as a precursor to an AB2-type monomer. Through chemical modification, one of the phenyl rings could be functionalized with a different reactive group ('A'), while the two hydroxyl groups on the other rings would serve as the 'B2' functionalities.
The polycondensation of such an AB2 monomer derived from this compound would lead to a hyperbranched polymer. frontiersin.org The synthesis is typically a one-pot reaction, offering a simpler route to highly branched structures compared to the multi-step divergent or convergent synthesis required for perfect dendrimers. nih.govmdpi.com The rigid biphenyl unit would act as the branching point, and the inherent asymmetry of the 2,3'-substitution pattern would result in an irregular, globular structure. Key features of such polymers would include:
Low Viscosity: Due to their spherical shape and lack of chain entanglement.
High Solubility: The numerous end groups and non-crystalline nature enhance solubility.
Multifunctionality: The periphery of the polymer would be rich in terminal hydroxyl groups (or other functionalities depending on the 'A' group), which could be further modified for specific applications, such as catalysis or drug delivery. nih.govresearchgate.net
While the direct synthesis of dendrimers from this compound is not extensively documented, its structure is well-suited for creating hyperbranched polyphenylenes or poly(ether)s with unique conformational properties. acs.org
Role of this compound in the Development of Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs)
Porous organic polymers (POPs) and covalent organic frameworks (COFs) are classes of materials known for their high surface areas, tunable porosity, and exceptional stability. rsc.org They are constructed from organic building blocks linked by strong covalent bonds. Biphenyl derivatives, including diols, are valuable linkers in the synthesis of these materials due to their rigidity and ability to form robust, extended networks. tcichemicals.comtcichemicals.com
Porous Organic Polymers (POPs): POPs are typically amorphous, porous networks synthesized through reactions like Friedel-Crafts alkylation, Suzuki coupling, or Sonogashira coupling. mdpi.com Biphenyl-based monomers can be used to create POPs with large specific surface areas. mdpi.com Diol-based POPs have shown promise as effective adsorbents, for instance, in the removal of antibiotics from water, where the hydroxyl groups provide strong binding sites. mdpi.com A flexible porous organic polymer incorporating 1,2-diol subunits has been shown to facilitate the high loading and uniform dispersion of palladium nanoparticles for catalysis. semanticscholar.org The use of this compound as a monomer could lead to POPs with:
High Surface Area: The rigid biphenyl structure helps to prevent pore collapse, resulting in permanent porosity.
Functional Pores: The hydroxyl groups lining the pore walls can enhance selectivity for adsorbing polar molecules through hydrogen bonding.
Asymmetric Pore Environment: The non-symmetrical nature of the monomer could create unique, chiral-like cavities within the polymer network.
Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with well-defined, periodic structures. tcichemicals.com They are typically synthesized through reversible condensation reactions, allowing for the formation of ordered frameworks. Diol-containing linkers, such as catechols, are used in conjunction with boronic acids to form boronate ester-linked COFs, or with tetrafluorophthalonitrile (B154472) to form dioxin-linked COFs. semanticscholar.org Research has shown that related diol monomers, such as 4,4'-diamino-[1,1'-biphenyl]-3,3'-diol, can be successfully incorporated into COF structures. unito.it The integration of this compound as a linker could offer a pathway to novel COFs. The diol functionality would enable the formation of stable linkages, while the biphenyl core would serve as a rigid strut to build the porous architecture.
Table 2: Biphenyl-Diol Analogues in Porous Polymer Synthesis
| Material Type | Analogue/Monomer Type | Resulting Polymer Properties | Reference |
|---|---|---|---|
| Porous Organic Polymer (POP) | General Diol-based monomers | High binding energy for tetracycline (B611298) adsorption. | mdpi.com |
| Porous Organic Polymer (POP) | Flexible 1,2-diol subunits | Effective support for high loading of Pd nanoparticles. | semanticscholar.org |
| Covalent Organic Framework (COF) | 4,4'-diamino-[1,1'-biphenyl]-3,3'-diol | Used for iodine adsorption applications. | unito.it |
| Covalent Organic Framework (COF) | Catechols (e.g., HHTP) | Formation of stable boronate ester or dioxin linkages. | semanticscholar.org |
Supramolecular Assembly and Self-Organization of this compound Analogues
Supramolecular assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov For analogues of this compound, the primary forces driving self-assembly are hydrogen bonding and π-π stacking.
Hydrogen Bonding: The two hydroxyl groups are potent hydrogen bond donors and acceptors. The asymmetric 2,3'-positioning allows for the formation of specific, directional hydrogen-bonding networks that differ significantly from those of symmetric diols. This can lead to the formation of one-dimensional chains, tapes, or more complex three-dimensional architectures in the solid state. researchgate.net Theoretical and spectroscopic studies on vicinal diols confirm that even weak intramolecular hydrogen contacts can significantly influence molecular conformation and vibrational frequencies, which in turn dictates intermolecular assembly. rsc.orgrsc.org
π-π Stacking: The aromatic biphenyl core provides a platform for π-π stacking interactions between molecules. These interactions, combined with hydrogen bonding, can reinforce the stability of the resulting supramolecular structures.
The interplay between these non-covalent forces in this compound analogues can lead to the formation of various self-organized systems, such as liquid crystals, organogels, or crystalline co-crystals. The specific geometry of the diol, with its twisted biphenyl rings and distinct hydrogen bonding vectors, can be exploited to design molecules that assemble into predictable and functional nanoarchitectures. This principle is utilized in areas like crystal engineering, where biaryl diols are employed as catalysts that operate through hydrogen bond activation. acs.org
Emerging Research Frontiers and Future Perspectives for 1,1 Biphenyl 2,3 Diol
Unexplored Synthetic Avenues for [1,1'-Biphenyl]-2,3'-diol (B1630524)
The regioselective synthesis of unsymmetrical biphenyls like this compound is a significant challenge. While classical methods exist, modern catalytic cross-coupling reactions and greener synthetic technologies offer promising, yet largely unexplored, avenues for its efficient and selective production.
Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for creating C-C bonds to form biaryl systems. nih.govnih.gov The synthesis of this compound could be strategically approached by coupling a derivative of 2-halophenol with a 3-hydroxyphenylboronic acid, or vice-versa. The use of sterically hindered phosphine (B1218219) ligands, such as those developed by the Buchwald laboratory, has proven effective for challenging couplings and could be employed to improve yields and selectivity in this context. nih.gov Other powerful methods like the Negishi (organozinc) and Stille (organotin) couplings also represent viable, yet underexplored, strategies for this target molecule. nih.gov
Furthermore, the development of synthetic methods aligned with the principles of green chemistry is a major frontier. This includes direct C-H activation/arylation, which would obviate the need for pre-functionalized starting materials like organoboronic acids or halides, thus improving atom economy. Microwave-assisted organic synthesis (MAOS) is another promising avenue, as it can dramatically reduce reaction times and improve energy efficiency. cnr.it The application of microwave irradiation to a Suzuki or similar cross-coupling reaction for this compound could lead to a more sustainable and intensified production method.
| Synthetic Method | Potential Reactants for this compound | Key Advantages & Research Frontiers |
| Suzuki-Miyaura Coupling | 2-Bromo-1-methoxybenzene + (3-Methoxyphenyl)boronic acid | High functional group tolerance, commercial availability of reagents, opportunity to explore advanced ligands for improved regioselectivity. nih.gov |
| Negishi Coupling | 1-Iodo-2-methoxybenzene + (3-Methoxyphenyl)zinc chloride | Mild reaction conditions, high reactivity of organozinc reagents, less explored for this specific isomer. nih.gov |
| Direct C-H Arylation | Phenol (B47542) + 3-Halophenol (or vice-versa) | High atom economy, reduces pre-functionalization steps, frontier research area requiring catalyst development for high regioselectivity. |
| Microwave-Assisted Synthesis | Applicable to cross-coupling methods above | Rapid reaction times, improved yields, energy efficiency, represents a key green chemistry approach. cnr.it |
Table 1: Comparison of potential modern synthetic avenues for this compound and its precursors.
Novel Catalytic Applications and Process Intensification using this compound
In the field of asymmetric catalysis, chiral diols are frequently used as ligands for metal centers. researchgate.net Much of the research has centered on C2-symmetric biphenyldiols, such as BINOL ([1,1'-Binaphthalene]-2,2'-diol), where the symmetry simplifies stereochemical outcomes. nih.gov In contrast, this compound is inherently non-C2-symmetric. This lack of symmetry is a largely unexplored feature that could be highly advantageous. A metal complex bearing a this compound-derived ligand would create a unique chiral environment, potentially leading to different levels of enantioselectivity or even reversed stereochemical outcomes compared to its symmetric counterparts in reactions like asymmetric additions or reductions. rsc.org The development of chiral ligands from this scaffold represents a significant frontier in catalyst design.
Process intensification (PI) refers to the development of novel methods and equipment that lead to substantially smaller, safer, more energy-efficient, and sustainable technologies. aiche.orgmdpi.com In the context of this compound, PI can be applied to both its synthesis and its use.
Intensified Synthesis : Transitioning from traditional batch synthesis to continuous flow manufacturing using microreactors would offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability. Combining this with microwave-assisted heating could further accelerate reactions. cnr.it
Catalyst Immobilization : For potential catalytic applications, immobilizing a this compound-based catalyst onto a solid support or within a membrane reactor would integrate the reaction and separation steps. acs.org This simplifies catalyst recovery and reuse, a key principle of green chemistry and process intensification.
Interdisciplinary Research Integrating this compound with Other Fields
The unique structure of this compound makes it a compelling candidate for integration into various scientific disciplines beyond traditional organic chemistry.
Environmental Science & Bioremediation : Research has shown that 2,3-dihydroxybiphenyl is a critical intermediate in the aerobic biodegradation pathway of biphenyl (B1667301) and polychlorinated biphenyls (PCBs) by various bacterial strains. stuba.sknii.ac.jp Bacteria utilize a biphenyl dioxygenase enzyme to hydroxylate the aromatic ring, eventually leading to ring cleavage via 2,3-dihydroxybiphenyl 1,2-dioxygenase. nih.govresearchgate.netethz.ch Further research into this pathway could inform the development of enhanced bioremediation strategies for cleaning up contaminated soils and sediments.
Medicinal Chemistry : The biphenyl moiety is a cornerstone in drug design, valued for its structural rigidity and ability to position functional groups in specific spatial orientations. Numerous unsymmetrical biphenyls have been synthesized and evaluated as potent anticancer agents. nih.gov Furthermore, biphenyl-containing molecules are being actively investigated as small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. acs.org The this compound scaffold could serve as a novel building block for libraries of compounds targeting these and other disease-related pathways.
Materials Science : Dihydroxybiphenyls can serve as monomers for high-performance polymers such as polyesters, polycarbonates, and polyethers. The non-linear, kinked structure of the 2,3'-isomer, in contrast to the more linear 4,4'-isomer, could be exploited to create polymers with unique properties, such as altered solubility, glass transition temperatures, and optical characteristics. Its integration into reactive functionalized membranes could also be explored for applications in water treatment and pollutant degradation. uky.edunih.gov
| Research Field | Role and Potential of this compound |
| Environmental Science | Key metabolite in the microbial degradation of biphenyls and PCBs. stuba.skresearchgate.net Potential for developing enhanced bioremediation technologies. |
| Medicinal Chemistry | Novel scaffold for designing therapeutic agents, such as cytotoxic compounds or PD-1/PD-L1 inhibitors. nih.govacs.org |
| Materials Science | Potential monomer for creating specialty polymers with unique thermal and mechanical properties due to its asymmetric structure. |
Table 2: Summary of interdisciplinary research frontiers for this compound.
Challenges and Opportunities in this compound Research
The advancement of research on this compound is accompanied by distinct challenges, which in turn define the greatest opportunities for future investigation.
Challenges:
Regioselective Synthesis : The primary challenge is the development of synthetic methods that can produce the 2,3'-isomer with high selectivity over other possible isomers (e.g., 2,2'-, 2,4'-, 3,3'-). Cross-coupling reactions often yield mixtures of products, requiring difficult and costly purification. nih.gov
Lack of Focused Research : Compared to its symmetric counterparts, there is a significant lack of fundamental research on the properties and applications of this compound. Its physical, chemical, and biological characteristics are not as well-documented.
Scalability : Developing a synthetic route that is not only selective but also economically viable and scalable for potential industrial applications remains a significant hurdle.
Opportunities:
Novel Ligand Development : The most exciting opportunity lies in harnessing its inherent asymmetry to develop a new class of non-C2-symmetric ligands for asymmetric catalysis. These could unlock novel reactivity and selectivity in the synthesis of chiral molecules.
Scaffold for Drug Discovery : Its unique three-dimensional structure provides an opportunity for medicinal chemists to design novel drug candidates that can interact with biological targets in ways that are not possible with more conventional scaffolds.
Advanced Materials : The potential to use this compound as a monomer to create new polymers with tailored properties opens a promising avenue for materials scientists.
Bioremediation Research : A deeper understanding of its role in metabolic pathways can accelerate the design of microbial consortia or enzymatic systems for the efficient degradation of persistent organic pollutants.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for [1,1'-Biphenyl]-2,3'-diol, and how can purity be optimized?
- Methodology :
- Direct Hydroxylation : Biphenyl precursors can undergo regioselective hydroxylation using transition metal catalysts (e.g., Pd/Cu systems) under controlled conditions to introduce hydroxyl groups at the 2 and 3' positions .
- Ullmann Coupling : Halogenated phenol derivatives (e.g., 2-bromophenol and 3-bromophenol) can be coupled via Ullmann-type reactions, followed by deprotection to yield the diol .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) are effective for isolating high-purity (>95%) product .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : and NMR (DMSO-d₆) to verify hydroxyl proton signals (δ ~9.2 ppm) and aromatic proton splitting patterns .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 185.0603 (calculated for C₁₂H₉O₂⁻) .
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangement, confirming dihedral angles between phenyl rings (~30–40°) .
Q. What solvents and conditions are optimal for stabilizing this compound in solution?
- Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance solubility due to hydrogen bonding with hydroxyl groups. Aqueous ethanol (70%) is suitable for short-term storage at 4°C .
- Stability : Avoid prolonged exposure to light or acidic/basic conditions to prevent oxidation or ether formation.
Advanced Research Questions
Q. How does this compound function as a ligand in asymmetric catalysis, and what steric/electronic factors influence its efficacy?
- Mechanistic Insights :
- The hydroxyl groups act as coordination sites for metals (e.g., Ru, Pd), enabling enantioselective catalysis in C–C bond-forming reactions (e.g., Suzuki-Miyaura coupling) .
- Steric Effects : The 2,3'-substitution pattern creates a chiral pocket, favoring specific transition states. Comparative studies with [1,1'-Binaphthalene]-2,3-diol show reduced steric hindrance in biphenyl derivatives .
- Electronic Tuning : Methoxy or methyl substituents (e.g., 3,3'-dimethyl analogs) enhance electron density, improving metal-ligand binding affinity .
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Case Study : Discrepancies in antioxidant efficacy (e.g., DPPH assay vs. cellular ROS inhibition):
- Standardization : Use identical assay conditions (e.g., pH 7.4, 25°C) and normalize results to Trolox equivalents.
- Metabolite Profiling : LC-MS/MS to identify degradation products or reactive intermediates that may skew activity measurements .
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts interactions with redox-active enzymes (e.g., NADPH oxidase), clarifying mechanistic pathways .
Q. How can this compound be integrated into metallopolymers for fluorescent materials design?
- Synthesis Protocol :
- Coordinate with Fe(II) or Zn(II) ions to form luminescent complexes. Ligand L2 analogs (3,3′-bis((E)-(pyridin-3-ylimino)methyl)- derivatives) exhibit orange fluorescence (λₑₘ ~580 nm) in solid state .
- Characterization : Fluorescence lifetime microscopy (FLIM) and cyclic voltammetry assess electron-transfer efficiency and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
